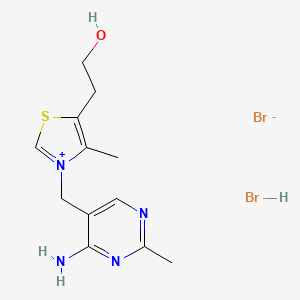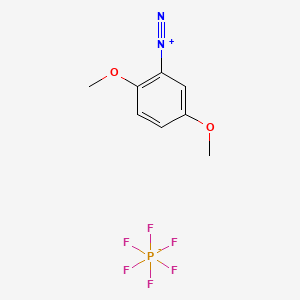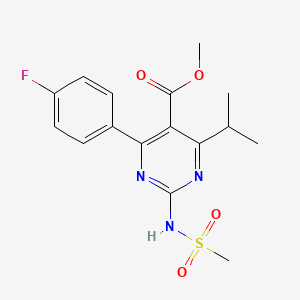
Teloidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Teloidine is an organic compound that belongs to the class of aromatic amines. It is structurally similar to aniline, with a methyl group substituted onto the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Teloidine can be synthesized through several methods. One common method involves the reduction of nitrotoluene. For example, p-toluidine can be obtained from the reduction of p-nitrotoluene using hydrogen gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitrotoluene. This process is carried out in large reactors where nitrotoluene is exposed to hydrogen gas under high pressure and temperature, with a suitable catalyst to facilitate the reaction .
化学反应分析
Types of Reactions
Teloidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: Electrophilic substitution reactions are common, where this compound reacts with halogens, sulfonic acids, and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Halogens and sulfonic acids are typical reagents used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Halogenated and sulfonated derivatives.
科学研究应用
Teloidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of rubber chemicals and pesticides.
作用机制
The mechanism by which teloidine exerts its effects involves its interaction with various molecular targets. In biological systems, this compound binds to nucleic acids, staining tissues rich in DNA and RNA. This binding is facilitated by the compound’s affinity for acidic tissue components .
相似化合物的比较
Similar Compounds
Aniline: Structurally similar but lacks the methyl group.
Toluidine Isomers: Includes o-toluidine, m-toluidine, and p-toluidine, which differ in the position of the methyl group on the benzene ring.
Uniqueness
Teloidine’s unique properties, such as its specific staining capabilities and its role as a precursor in various chemical syntheses, distinguish it from other similar compounds. Its ability to selectively bind to nucleic acids makes it particularly valuable in biological and medical research .
属性
CAS 编号 |
575-62-2 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
(1S,5R,6R,7S)-8-methyl-8-azabicyclo[3.2.1]octane-3,6,7-triol |
InChI |
InChI=1S/C8H15NO3/c1-9-5-2-4(10)3-6(9)8(12)7(5)11/h4-8,10-12H,2-3H2,1H3/t4?,5-,6+,7-,8+ |
InChI 键 |
AIZXMYKYXXDPTI-UPGAHCIJSA-N |
手性 SMILES |
CN1[C@@H]2CC(C[C@H]1[C@@H]([C@@H]2O)O)O |
规范 SMILES |
CN1C2CC(CC1C(C2O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)

![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)



![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)







